n-Fmoc-n-(1-methylethyl)glycine

Descripción general

Descripción

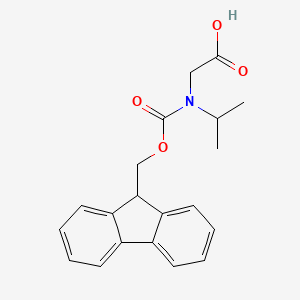

n-Fmoc-n-(1-methylethyl)glycine: is a derivative of glycine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the hydrogen atom of the amino group is replaced by an isopropyl group. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.

Mecanismo De Acción

Target of Action

n-Fmoc-n-(1-methylethyl)glycine is a derivative of the amino acid glycine, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group . The primary targets of this compound are the amine groups of amino acids, which it protects during peptide synthesis .

Mode of Action

The Fmoc group in this compound acts as a base-labile protecting group . It is introduced to the amine group of an amino acid through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group can be removed rapidly by a base, usually piperidine .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is peptide synthesis . The Fmoc group protects the amine group of an amino acid during the coupling process, preventing unwanted side reactions . After the coupling step, the Fmoc group is removed, allowing the next amino acid to be added .

Pharmacokinetics

Its solubility in dmf suggests that it may have good bioavailability.

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides . By protecting the amine groups of amino acids, it allows for the precise assembly of amino acids in a specific sequence .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, it is soluble in DMF , suggesting that the solvent used can affect its action. Additionally, it should be stored in a cool, dry place, away from oxidizing agents and heat , indicating that temperature and oxidative conditions can influence its stability and efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of n-Fmoc-n-(1-methylethyl)glycine typically involves the following steps:

Protection of the amino group: The amino group of glycine is protected using the Fmoc group. This is achieved by reacting glycine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate.

Alkylation: The protected glycine is then alkylated with isopropyl bromide in the presence of a strong base like sodium hydride to introduce the isopropyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk protection: Large quantities of glycine are reacted with 9-fluorenylmethoxycarbonyl chloride.

Continuous alkylation: The protected glycine is continuously fed into a reactor where it is alkylated with isopropyl bromide.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: n-Fmoc-n-(1-methylethyl)glycine can undergo oxidation reactions, particularly at the isopropyl group.

Reduction: The compound can be reduced to remove the Fmoc group, typically using piperidine.

Substitution: The Fmoc group can be substituted with other protective groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Piperidine is commonly used for the removal of the Fmoc group.

Substitution: Substitution reactions often involve reagents like trifluoroacetic acid.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Deprotected glycine derivatives.

Substitution: Glycine derivatives with different protective groups.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of n-Fmoc-n-(1-methylethyl)glycine span several domains:

Chemistry

- Peptide Synthesis : It serves as a crucial building block in SPPS, enabling the efficient assembly of peptides with desired sequences.

- Stability : The isopropyl group provides steric hindrance, enhancing the stability of the synthesized peptides compared to those using smaller groups like methyl or ethyl .

Biology

- Protein-Protein Interactions : The compound is employed to study interactions between proteins, facilitating insights into cellular mechanisms and functions.

- Enzyme Mechanisms : It aids in the investigation of enzyme activity and mechanisms, contributing to a deeper understanding of biochemical pathways .

Medicine

- Peptide-Based Drugs : this compound is utilized in the development of therapeutic peptides, which can be designed for targeted drug delivery and enhanced bioactivity.

- Antimicrobial Peptides : Research indicates its potential in synthesizing antimicrobial peptides that can combat resistant bacterial strains .

Industry

- Agrochemicals and Dyestuffs : The compound finds applications in the production of agrochemicals and dyes, leveraging its chemical properties for industrial processes .

Table 1: Comparison of this compound with Similar Compounds

| Compound | Structure Characteristics | Stability | Applications |

|---|---|---|---|

| This compound | Fmoc + Isopropyl group | High | Peptide synthesis, drug development |

| n-Fmoc-n-methylglycine | Fmoc + Methyl group | Moderate | Peptide synthesis |

| n-Fmoc-n-ethylglycine | Fmoc + Ethyl group | Moderate | Peptide synthesis |

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that utilizing this compound in SPPS resulted in higher yields and purities of synthesized peptides compared to traditional methods using smaller alkyl groups. The steric hindrance provided by the isopropyl group improved the coupling efficiency during peptide elongation .

Case Study 2: Antimicrobial Peptides Development

Research focused on synthesizing amphipathic peptidomimetics using this compound has shown promising results against Gram-positive and Gram-negative bacteria. The unique properties of this amino acid derivative contributed to enhanced antimicrobial activity due to better membrane interaction .

Comparación Con Compuestos Similares

n-Fmoc-n-methylglycine: Similar structure but with a methyl group instead of an isopropyl group.

n-Fmoc-n-ethylglycine: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness: n-Fmoc-n-(1-methylethyl)glycine is unique due to the presence of the isopropyl group, which provides greater steric hindrance compared to methyl and ethyl groups. This enhances the stability of the compound during peptide synthesis, making it a preferred choice for certain applications.

Actividad Biológica

n-Fmoc-n-(1-methylethyl)glycine, also known as Fmoc-Ile, is an important compound in peptide synthesis and drug development. This article explores its biological activities, applications in research, and potential implications in therapeutic contexts.

Overview of this compound

This compound is a derivative of glycine where the amino group is protected by the Fmoc (9-fluorenylmethoxycarbonyl) group, which is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild conditions, making it a preferred choice for synthesizing complex peptides.

1. Peptide Synthesis

This compound is primarily utilized as a building block in peptide synthesis. Its structural properties facilitate the formation of various peptides that can exhibit significant biological activities, including antimicrobial and anticancer properties. The ability to synthesize complex peptides enables researchers to explore new therapeutic agents targeting specific biological pathways.

2. Neuroscience Research

Studies have indicated that glycine plays a crucial role in neurotransmission, particularly in the context of NMDA (N-methyl-D-aspartate) receptors. This compound can be employed to investigate the modulation of these receptors, providing insights into neurological disorders and potential treatments. For instance, glycine has been shown to enhance NMDA receptor activity, which is vital for synaptic plasticity and memory formation .

3. Cancer Metabolism

Recent research highlights the role of glycine metabolism in cancer cell proliferation. Increased reliance on glycine may represent a metabolic vulnerability for targeting rapidly proliferating cancer cells. By inhibiting glycine uptake or its biosynthesis, researchers have observed slowed proliferation rates in various cancer cell lines . This suggests that this compound could be pivotal in developing strategies that exploit this metabolic dependency.

Case Study 1: Glycine and Cancer Cell Proliferation

A study conducted on NCI-60 cancer cell lines demonstrated that antagonizing glycine metabolism selectively impaired rapidly proliferating cells while sparing slower-growing counterparts. This finding underscores the potential of targeting glycine pathways using compounds like this compound to develop novel cancer therapies .

Case Study 2: Peptide Modifications for Enhanced Activity

Research on macrocyclic peptides has shown that modifications to amino acid structures can significantly enhance inhibitory activity against targets like nicotinamide N-methyltransferase (NNMT). The incorporation of this compound into peptide sequences has been explored to improve pharmacokinetic properties and target specificity .

Applications

| Application Area | Description |

|---|---|

| Drug Development | Used as a building block for synthesizing novel pharmaceuticals targeting various diseases, particularly cancers. |

| Bioconjugation | Facilitates the linking of biomolecules to enhance drug delivery systems or create diagnostic tools. |

| Neuroscience | Investigates neurotransmitter interactions and their implications in neurological disorders. |

Propiedades

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(propan-2-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-13(2)21(11-19(22)23)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFFZLSLIXEBNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734561 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-propan-2-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498575-09-0 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-propan-2-ylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.